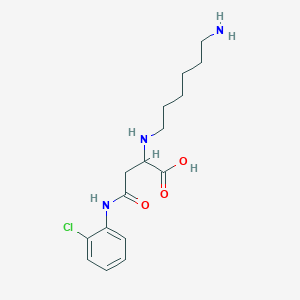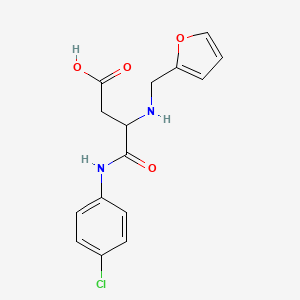
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine (4-Cl-FMA) is an organic compound that has been studied for its potential use in scientific research applications. 4-Cl-FMA is a derivative of asparagine, which is a naturally occurring amino acid found in many proteins. This compound is of particular interest due to its ability to be synthesized in the laboratory, its relatively low cost, and its potential to be used in various biochemical and physiological studies.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has been studied for its potential use in scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein structure. Additionally, it has been used in studies of the biochemical and physiological effects of various drugs.
Mécanisme D'action
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is thought to act as an inhibitor of enzymes that are involved in the metabolism of amino acids. It is believed to bind to the active site of the enzyme, blocking the substrate from entering and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine have not been extensively studied. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of amino acids, and may also inhibit the activity of other enzymes. Additionally, it has been reported to have an effect on the activity of certain proteins, such as those involved in signal transduction and protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in laboratory experiments is its relatively low cost and easy synthesis. Additionally, it can be used to study the biochemical and physiological effects of various drugs, as well as the effects of enzyme inhibition. One limitation of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is that its effects on biochemical and physiological processes have not been extensively studied, so its effects on these processes in humans are not known.
Orientations Futures
For research involving N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine include further study of its effects on biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the diagnosis and treatment of various diseases. Finally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the development of new drugs and therapies.
Méthodes De Synthèse
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can be synthesized in the laboratory through a reaction of alpha-asparagine and 4-chlorophenyl isocyanate. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, at 100°C. The resulting compound is then purified through a process of column chromatography.
Propriétés
IUPAC Name |
4-(4-chloroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-3-5-11(6-4-10)18-15(21)13(8-14(19)20)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZEUFDIYMTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

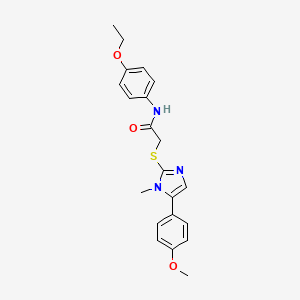
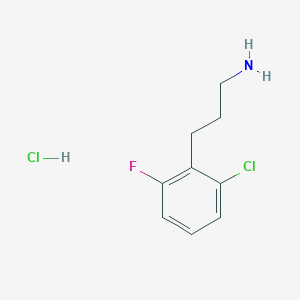
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
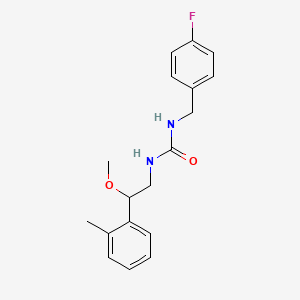
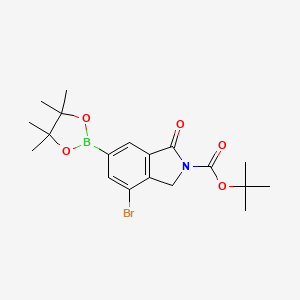
![3-[1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2948437.png)

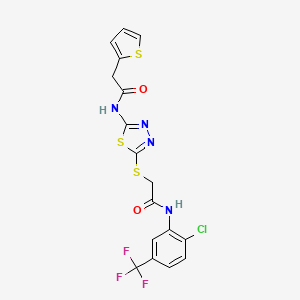
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)
![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)

